Tenovin 6 盐酸盐

描述

扎诺酮,也称为其化学名称(5α,17α)-1’-甲基磺酰基-1’-H-孕甾-20-炔[3,2-c]吡唑-17-醇,是一种甾体抗雄激素。最初它被开发用于治疗良性前列腺增生,但由于临床试验中观察到疗效不足和不可接受的副作用,从未上市 .

科学研究应用

扎诺酮主要因其在治疗良性前列腺增生和前列腺癌方面的潜力而被研究 。作为雄激素受体拮抗剂,它具有一定的抗肿瘤活性,但由于其有限的疗效和副作用,其在临床上的应用受到限制。

作用机制

安全和危害

生化分析

Biochemical Properties

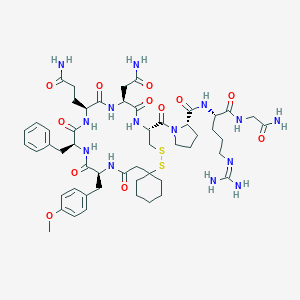

Tenovin 6 Hydrochloride interacts with Sirtuin 1 and 2 (SIRT1/2), class III histone deacetylases (HDACs) . It inhibits the protein deacetylase activities of purified human SIRT1, SIRT2, and SIRT3 in vitro .

Cellular Effects

Tenovin 6 Hydrochloride has been shown to induce apoptosis in uveal melanoma cells by activating the expression of tumor suppressor genes such as p53 and elevating reactive oxygen species (ROS) . It also suppresses migration and eliminates cancer stem cells in uveal melanoma .

Molecular Mechanism

The molecular mechanism of Tenovin 6 Hydrochloride involves the inhibition of SIRT1/2, which leads to the activation of tumor suppressor genes and an increase in ROS . This results in the induction of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, Tenovin 6 Hydrochloride has been shown to inhibit the growth of uveal melanoma cells . It has also been found to be synergistic with vinblastine in inducing apoptosis of uveal melanoma cell lines .

Dosage Effects in Animal Models

In animal models, Tenovin 6 Hydrochloride reduces the growth of ARN8 melanoma xenograft tumors at a dose of 50 mg/kg .

准备方法

扎诺酮是由 5α-二氢乙炔雌酮(5α-二氢-17α-乙炔睾酮)合成的 。合成路线包括多个步骤,包括引入甲基磺酰基和形成吡唑环。目前,文献中对具体的反应条件和工业生产方法没有详细的记录。

化学反应分析

扎诺酮会发生各种化学反应,包括:

还原: 类似于氧化反应,也会发生还原反应,但具体细节很少。

取代: 扎诺酮可以发生取代反应,尤其是涉及甲基磺酰基。

文献中没有详细描述这些反应的常用试剂和条件。这些反应形成的主要产物取决于所用试剂和条件。

相似化合物的比较

扎诺酮与其他甾体抗雄激素比较,例如:

- 比卡鲁胺

- 羟氟米特

- 氟米特

- 醋酸环丙孕酮

其中,扎诺酮的相对效力为 0.4,低于比卡鲁胺(4.3)、羟氟米特(3.5)和氟米特(3.3) 。其独特之处在于其特殊的化学结构和作为雄激素受体拮抗剂的独特作用机制。

属性

IUPAC Name |

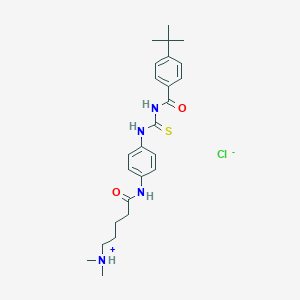

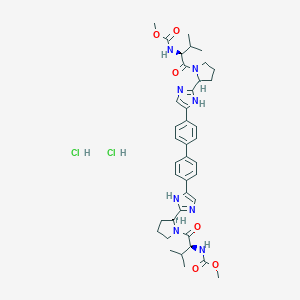

4-tert-butyl-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O2S.ClH/c1-25(2,3)19-11-9-18(10-12-19)23(31)28-24(32)27-21-15-13-20(14-16-21)26-22(30)8-6-7-17-29(4)5;/h9-16H,6-8,17H2,1-5H3,(H,26,30)(H2,27,28,31,32);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNCTIDXQDCEPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CCCCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011301-29-3 | |

| Record name | Benzamide, N-[[[4-[[5-(dimethylamino)-1-oxopentyl]amino]phenyl]amino]thioxomethyl]-4-(1,1-dimethylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1011301-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

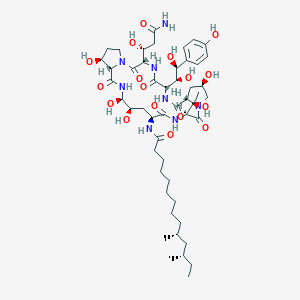

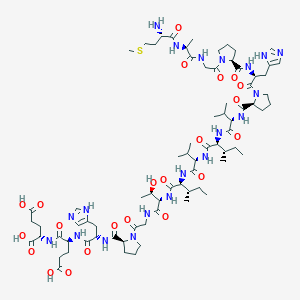

![(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid](/img/structure/B549134.png)

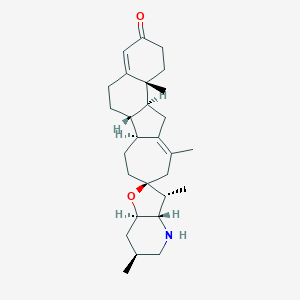

![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-](/img/structure/B549160.png)